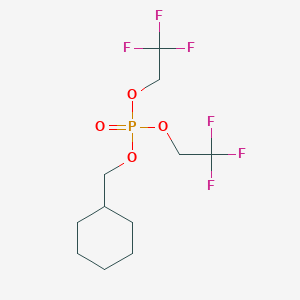

3-chloro-N-((1-hydroxycyclopentyl)methyl)-4-methoxybenzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of sulfonamide derivatives typically involves the reaction of sulfonyl chlorides with amines or their derivatives. For compounds similar to “3-chloro-N-((1-hydroxycyclopentyl)methyl)-4-methoxybenzenesulfonamide,” a multi-step synthesis process might be employed, starting with the synthesis of the benzenesulfonamide core followed by successive functionalization with the methoxy and hydroxycyclopentylmethyl groups, and finally introducing the chloro substituent. The synthesis process requires careful consideration of reaction conditions, such as temperature, solvent, and catalysts, to achieve high yields and purity of the final product (Pu et al., 2016).

Molecular Structure Analysis

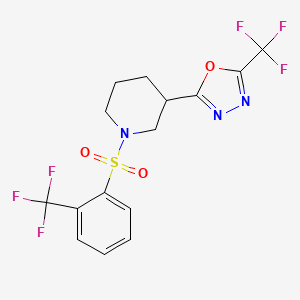

The molecular structure of sulfonamide derivatives is characterized by the presence of the sulfonamide group attached to an aromatic ring, which significantly influences their chemical behavior and reactivity. The addition of substituents like chloro, methoxy, and hydroxycyclopentylmethyl groups can further impact the compound's electronic properties, steric hindrance, and overall molecular geometry, affecting its potential interactions and reactivity patterns. Crystallographic studies and computational modeling play a crucial role in understanding the three-dimensional structure and electronic distribution within molecules like “3-chloro-N-((1-hydroxycyclopentyl)methyl)-4-methoxybenzenesulfonamide,” facilitating insights into their chemical properties and reactivity (Rodrigues et al., 2015).

Applications De Recherche Scientifique

Synthesis and Organic Chemistry Applications N-chloro-N-methoxybenzenesulfonamide serves as a versatile chlorinating agent, enabling the efficient chlorination of a wide array of organic substrates, such as 1,3-diketones, β-keto esters, and phenols, yielding chlorinated products in good to high yields (Xiao-Qiu Pu et al., 2016). This highlights the utility of such compounds in organic synthesis, offering a straightforward approach to introducing chloro groups into molecules, which is crucial for further chemical transformations or enhancing biological activity.

Antifungal and Anti-HIV Activities Sulfonamide derivatives have been synthesized and evaluated for their potential antifungal and anti-HIV activities. Novel chiral and achiral N-[1-(1,3,4-oxadiazol-2ylthio)alkyl]-4-methyl/chloro/methoxybenzenesulfonamides exhibited promising results in vitro, indicating the potential of sulfonamide-based compounds in developing new therapeutic agents for these diseases (M. Zareef et al., 2007).

Photodynamic Therapy for Cancer Treatment Research into new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups has shown significant potential for photodynamic therapy (PDT), a treatment modality for cancer. These compounds exhibit high singlet oxygen quantum yield, a key factor for the effectiveness of PDT, suggesting their utility in treating cancer through light-induced mechanisms (M. Pişkin et al., 2020).

Antitumor and Gene Expression Studies The antitumor activities of sulfonamide derivatives, including those similar to "3-chloro-N-((1-hydroxycyclopentyl)methyl)-4-methoxybenzenesulfonamide," have been extensively studied. For example, compounds have been identified as potent cell cycle inhibitors with promising applications in cancer therapy, highlighting the role of sulfonamides in medicinal chemistry and drug development (T. Owa et al., 2002).

Propriétés

IUPAC Name |

3-chloro-N-[(1-hydroxycyclopentyl)methyl]-4-methoxybenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18ClNO4S/c1-19-12-5-4-10(8-11(12)14)20(17,18)15-9-13(16)6-2-3-7-13/h4-5,8,15-16H,2-3,6-7,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULNVEUKEDTVZHQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)NCC2(CCCC2)O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.80 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-chloro-N-((1-hydroxycyclopentyl)methyl)-4-methoxybenzenesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[[4-(4-fluorophenyl)-5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-4-piperidin-1-ylsulfonylbenzamide](/img/structure/B2487421.png)

![N-[1-(3-Cyanophenyl)-2,2,2-trifluoroethyl]prop-2-enamide](/img/structure/B2487426.png)

![1-[2-(3,4-dimethoxyphenyl)ethyl]-4-(2-furyl)-2-methyl-1H-pyrrole-3-carboxylic acid](/img/structure/B2487432.png)

![N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2-methoxybenzyl)oxalamide](/img/structure/B2487433.png)

![3-(4-bromophenyl)-5-methyl-9-(4-methylbenzyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2487434.png)

![1-{[2-(Furan-2-yl)-2-(thiophen-2-yl)ethyl]carbamoyl}-1-methylethyl acetate](/img/structure/B2487437.png)

![7-[(2-Chlorophenyl)methyl]-1,3-dimethyl-8-(2-propan-2-ylidenehydrazinyl)purine-2,6-dione](/img/structure/B2487439.png)

![1-allyl-4-{1-[3-(2,5-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2487440.png)